N-(3-chlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(3-chlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a triazoloquinoxaline moiety in its structure suggests that it may exhibit unique chemical and biological properties.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-2-16-22-23-18-19(27)24(14-8-3-4-9-15(14)25(16)18)11-17(26)21-13-7-5-6-12(20)10-13/h3-10H,2,11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXIBMKPTAOQMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazoloquinoxaline core, followed by the introduction of the chlorophenyl group and the acetamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains:
-
Acetamide group : Prone to hydrolysis, amidation, or nucleophilic substitution.
-
Triazoloquinoxaline core : A fused heterocyclic system capable of participating in aromatic electrophilic substitution or redox reactions.
-
Chlorophenyl substituent : May influence electronic effects and regioselectivity in reactions.
Hydrolysis of the Acetamide Group
The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid or amine derivatives. For example:
This reaction is influenced by reaction temperature and catalyst choice.
Oxidation/Reduction Processes
The triazoloquinoxaline ring system may undergo oxidation/reduction, particularly at the keto group. Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) are commonly employed under controlled conditions.
Electrophilic Aromatic Substitution
The aromatic rings in the quinoxaline and triazole moieties can participate in electrophilic substitution reactions. For instance, nitration or bromination may occur at specific positions depending on directing groups .
DNA Intercalation
The compound’s planar heterocyclic structure enables DNA intercalation, disrupting replication and transcription. This biological interaction is chemically driven by π-π stacking and hydrogen bonding .
Reaction Conditions and Catalysts
Reactions involving this compound typically require:
-
Controlled temperatures : To ensure selectivity (e.g., 0–25°C for sensitive functional groups).
-
Inert atmospheres : To prevent side reactions (e.g., nitrogen or argon).
-
Catalysts : Acidic/basic conditions or transition metals for specific transformations.
Comparison of Reaction Types
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Hydrolysis | HCl/H₂O or NaOH/ethanol | Carboxylic acid/amine derivatives |
| Oxidation | H₂O₂, catalytic acid | Oxidized triazoloquinoxaline derivatives |
| Reduction | NaBH₄, catalytic acid | Reduced keto group |
| Electrophilic substitution | NO₂⁺, Br₂, directing agents | Substituted aromatic derivatives |
| DNA Intercalation | Biological system (pH-buffered) | DNA replication inhibition |
Structural Influences on Reactivity
The compound’s reactivity is modulated by:
Scientific Research Applications
Antibacterial Properties
Research indicates that compounds containing triazole and quinoxaline structures exhibit significant antibacterial activity. Studies have shown that derivatives similar to N-(3-chlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide demonstrate effectiveness against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus and Escherichia coli range from 20 to 70 µM, indicating moderate antibacterial effectiveness.
- Compounds with similar structural motifs have been reported to show strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential for treating infections caused by these pathogens.
Anticancer Activity
The compound has also shown promise in anticancer research. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms:
- Mechanism of Action : The interaction of the triazole and quinoxaline moieties with specific cellular targets can lead to apoptosis in cancer cells.
- In vitro studies have demonstrated that derivatives exhibit cytotoxic effects against human cancer cell lines, including breast and lung cancer cells.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Compounds in this class have been noted for their ability to inhibit acetylcholinesterase, which is crucial for regulating neurotransmitter levels in the treatment of neurodegenerative diseases like Alzheimer's.
Case Studies
Several case studies highlight the applications of this compound in medicinal chemistry:
Study on Antimicrobial Activity
A study conducted by Garudacharia et al. (2024) synthesized several new triazole derivatives and tested their antimicrobial properties against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant activity with MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential as future antituberculosis agents.
Study on Anticancer Effects
In another investigation published in RSC Advances (2023), researchers explored the anticancer properties of quinoxaline derivatives, including this compound. The study found that these compounds could effectively induce apoptosis in cancer cells through mitochondrial pathways.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazoloquinoxaline moiety may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazoloquinoxaline derivatives and chlorophenyl-containing compounds. Examples include:
- N-(3-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- N-(3-chlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)propionamide
Uniqueness
N-(3-chlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for a range of chemical modifications, making it a versatile compound for research and industrial applications.
Biological Activity
N-(3-chlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a novel compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanism of action. The data presented here is derived from various research studies and findings.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C15H14ClN5O
Anticancer Activity
Recent studies have demonstrated that derivatives of the triazoloquinoxaline scaffold exhibit significant anticancer properties. The compound this compound has been evaluated for its cytotoxicity against several cancer cell lines.
Case Studies
-
In vitro Studies :
- A study evaluated the cytotoxic effects of various triazoloquinoxaline derivatives against human tumor cell lines including HepG2 (liver cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer). The results indicated that compounds with specific side chains exhibited enhanced anti-proliferative activity, with IC50 values in the micromolar range .
- Table 1 summarizes the anticancer activity of selected derivatives:
Compound ID Cell Line IC50 (µM) Mechanism of Action 12a HepG2 5.6 DNA intercalation 10c MCF-7 3.2 Apoptosis induction 12d HCT-116 7.1 Cell cycle arrest - Mechanistic Insights :
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against a range of bacterial and fungal strains.
Research Findings
-
Antibacterial Activity :
- A preliminary investigation showed that the compound exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, it was effective against strains such as Staphylococcus aureus and Pseudomonas aeruginosa.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 12 µg/mL Pseudomonas aeruginosa 15 µg/mL Klebsiella pneumoniae 20 µg/mL - Antifungal Activity :
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves a multi-step approach:
- Step 1: Preparation of the triazoloquinoxaline core via cyclization of quinoxaline precursors (e.g., using anthranilic acid derivatives) under reflux with catalysts like triethylamine (TEA) .
- Step 2: Introduction of the 1-ethyl group via alkylation, typically using ethyl bromide in dimethylformamide (DMF) at 60–80°C .
- Step 3: Acetamide coupling via nucleophilic substitution with 3-chlorophenylamine, requiring anhydrous conditions and coupling agents like EDC/HOBt . Critical Conditions: Maintain inert atmosphere (N₂/Ar) to prevent oxidation, and use HPLC for intermediate purification (≥95% purity) .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Purity: High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and C18 columns; target purity ≥98% .
- Structural Confirmation:
- NMR (¹H/¹³C): Key peaks include δ 8.2–8.5 ppm (quinoxaline protons) and δ 1.3–1.5 ppm (ethyl CH₃) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 424.08 .
- X-ray Crystallography: Resolve crystal packing and stereochemistry .
Q. How do substituents like the 3-chlorophenyl group influence physicochemical properties?
- Lipophilicity: The chloro group increases logP by ~0.5 compared to fluoro analogs, enhancing membrane permeability .
- Stability: Electron-withdrawing Cl improves resistance to metabolic degradation (t½ > 6h in hepatic microsomes) .
- Solubility: Low aqueous solubility (≤0.1 mg/mL), necessitating DMSO or cyclodextrin-based formulations for in vitro assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target selectivity?
- Key Modifications:
| Substituent | Biological Impact |
|---|---|
| 3-Cl | ↑ COX-2 inhibition (IC₅₀ = 12 µM vs. 18 µM for 3-F) |
| 1-Ethyl | ↓ Cytotoxicity (CC₅₀ = 45 µM vs. 28 µM for 1-Me) |
- Methodology:
- Systematically vary substituents (e.g., 3-Br, 4-OCH₃) and assess via kinase profiling panels .
- Use molecular docking (AutoDock Vina) to predict binding to ATP pockets in target kinases .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Assay Variability: Standardize protocols (e.g., MTT assay incubation time: 48h vs. 72h impacts IC₅₀ ).
- Cell Line Differences: Compare activity in MDA-MB-231 (triple-negative breast cancer) vs. MCF-7 (ER+); adjust for p53 status .
- Data Normalization: Express results relative to positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What in vitro/in vivo models are appropriate for evaluating anticancer mechanisms?
- In Vitro:
- Apoptosis: Caspase-3/7 activation assays in HCT-116 cells .
- Cell Cycle: Flow cytometry (PI staining) to detect G2/M arrest .
- In Vivo:
- Xenografts: Nude mice with HT-29 tumors (oral dosing, 10 mg/kg/day for 21 days) .
- Pharmacokinetics: Plasma half-life determination via LC-MS/MS .
Q. How can metabolic stability be improved without compromising target affinity?
- Approach: Replace labile groups (e.g., ester → amide) or introduce deuterium at metabolically sensitive sites .
- Case Study: Ethyl-to-cyclopropyl substitution increased t½ from 2.1h to 4.3h in rat liver microsomes .
Data Contradiction Analysis
Q. Why do some studies report high COX-2 inhibition while others show negligible activity?
- Key Factors:
- Assay Type: ELISA-based COX-2 inhibition ≠ whole-blood assays .
- Compound Purity: Impurities (e.g., unreacted quinoxaline) may artifactually elevate activity .
- Resolution: Validate via orthogonal assays (e.g., PGE₂ ELISA + Western blot for COX-2 protein levels) .
Methodological Recommendations
- Synthetic Optimization: Use Design of Experiments (DoE) to map temperature/solvent effects on yield .
- Biological Testing: Include 3D spheroid models to better recapitulate tumor microenvironments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
